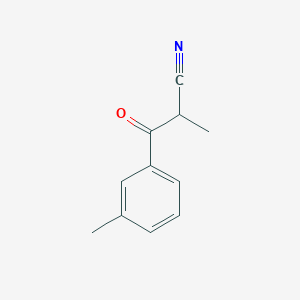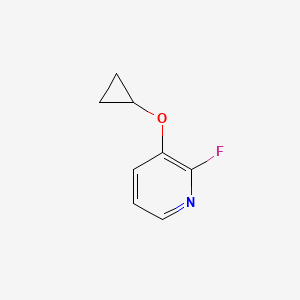
3-Cyclopropoxy-2-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-2-fluoropyridine is a chemical compound with the molecular formula C₈H₈FNO. It is a fluorinated pyridine derivative, characterized by the presence of a cyclopropoxy group at the third position and a fluorine atom at the second position of the pyridine ring.
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-2-fluoropyridine can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures to achieve fluorination . Industrial production methods may involve large-scale reactions using these or similar processes, optimized for yield and purity.
Analyse Des Réactions Chimiques
3-Cyclopropoxy-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The presence of the cyclopropoxy group allows for potential cyclization reactions under suitable conditions.
Common reagents used in these reactions include tetrabutylammonium fluoride, aluminum fluoride, and copper fluoride . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Cyclopropoxy-2-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Agricultural Chemistry: Fluorinated pyridines are often used in the synthesis of agrochemicals due to their enhanced stability and bioactivity.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity. The cyclopropoxy group may also play a role in modulating the compound’s overall activity and selectivity .
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-2-fluoropyridine can be compared with other fluorinated pyridines, such as:
2-Fluoropyridine: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
3-Cyclopropyl-2-fluoropyridine: Similar in structure but with a cyclopropyl group instead of a cyclopropoxy group, which may affect its chemical properties and reactivity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C8H8FNO |
|---|---|
Poids moléculaire |
153.15 g/mol |
Nom IUPAC |
3-cyclopropyloxy-2-fluoropyridine |
InChI |
InChI=1S/C8H8FNO/c9-8-7(2-1-5-10-8)11-6-3-4-6/h1-2,5-6H,3-4H2 |
Clé InChI |
BJKCFLRHTJPGLR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=C(N=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


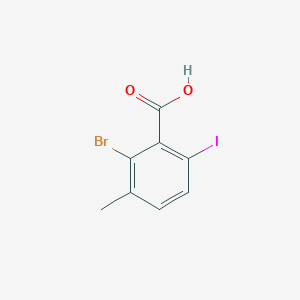
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13663164.png)

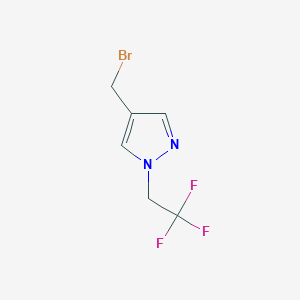
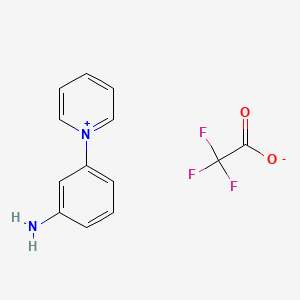
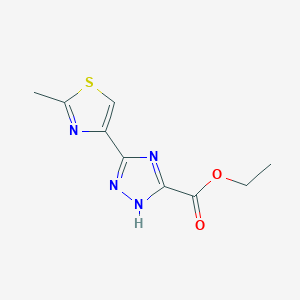

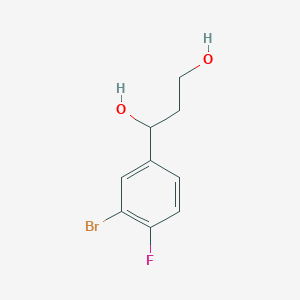
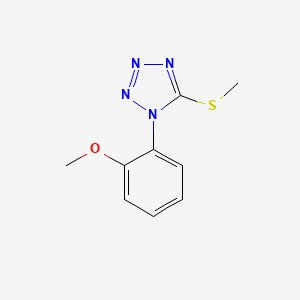

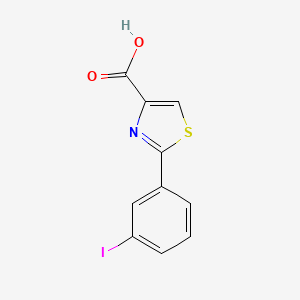
![3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13663217.png)
